molecular formula C19H13F3N2O3 B4587183 N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide

N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide

Cat. No.: B4587183
M. Wt: 374.3 g/mol
InChI Key: RJILSCAMGSCABR-UHFFFAOYSA-N
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Description

N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C19H13F3N2O3 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.08782677 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitors of NF-kappaB and AP-1 Gene Expression

Researchers Palanki et al. (2000) conducted studies on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors. This compound demonstrated potential for oral bioavailability improvement and cell-based activity. The study explored various substitutions on the pyrimidine ring, highlighting the importance of the carboxamide group at the 5-position for maintaining activity. This research provides insights into the development of compounds with similar structures for gene expression inhibition applications (Palanki et al., 2000).

2. Synthesis and Properties of Aromatic Polyamides and Polyimides

Yang and Lin (1994, 1995) focused on the synthesis and properties of aromatic polyamides and polyimides using derivatives similar to N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide. Their research demonstrated how these compounds could be effectively used in the production of transparent and flexible films with high thermal stability, highlighting their potential in various industrial applications like electronics and aerospace (Yang & Lin, 1994), (Yang & Lin, 1995).

3. Antiplasmodial Activities

Hermann et al. (2021) investigated the antiplasmodial activities of N-acylated furazan-3-amines, which are structurally related to the compound of interest. The study revealed important structure-activity relationships, demonstrating that only specific benzamides exhibit significant antiplasmodial activity. This research indicates the potential of such compounds in the treatment of malaria (Hermann et al., 2021).

4. Synthesis of Functionalized N-(4-Bromophenyl)Furan-2-Carboxamides

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their antibacterial activities. This research highlights the potential of compounds with similar structures to the one for developing new antibiotics, especially against drug-resistant bacteria (Siddiqa et al., 2022).

Properties

IUPAC Name

N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)13-5-2-7-15(11-13)23-17(25)12-4-1-6-14(10-12)24-18(26)16-8-3-9-27-16/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJILSCAMGSCABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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